molecular formula C23H20BrNS B2966185 1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole CAS No. 681274-06-6

1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole

Cat. No. B2966185
CAS RN: 681274-06-6
M. Wt: 422.38
InChI Key: IXAWIGWISFYXHM-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole, commonly known as BMS-986, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Novel Sulfur-Containing Polybromoindoles

Research on sulfur-containing polybromoindoles derived from the Formosan red alga Laurencia brongniartii has identified compounds with cytotoxic activities against selected cancer cells. These findings suggest the potential of sulfur-containing indoles in the development of cancer therapeutics (El-Gamal, Wang, & Duh, 2005).

Synthesis and Functionalization of Indoles

Studies on the synthesis and functionalization of indoles have led to the development of methods for creating various indole derivatives. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes has been explored for the one-step synthesis of 1-methylsulfonyl-indoles (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988). Additionally, the sulfenylation of pyrroles and indoles to obtain methylthio-substituted derivatives has been investigated, offering insights into the synthesis of complex indole structures (Gilow, Brown, Copeland, & Kelly, 1991).

Biological Activity of Indole Derivatives

Research into the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides has highlighted the potential biological activity of these compounds, with predictions of activities like enzyme inhibition and treatment for phobic disorders. This underscores the importance of indole derivatives in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020).

Chemical Synthesis and Molecular Studies

Further chemical synthesis and molecular studies of indole derivatives include the preparation of benzylsulfanyl-triazolyl-indole scaffolds and their structural analysis through X-ray diffraction and DFT studies, indicating the versatility of indole compounds in synthesizing structurally diverse molecules with potential applications in material science and drug development (Boraei, Soliman, Yousuf, & Barakat, 2020).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNS/c1-17-5-4-6-19(13-17)16-26-23-15-25(22-8-3-2-7-21(22)23)14-18-9-11-20(24)12-10-18/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWIGWISFYXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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